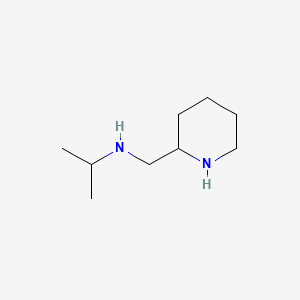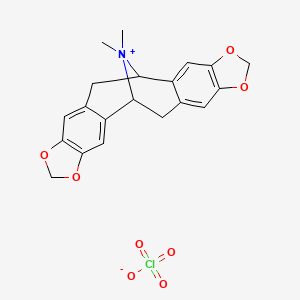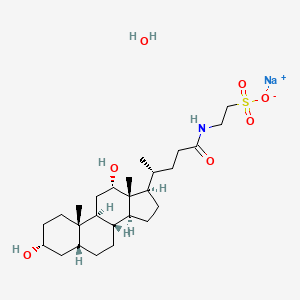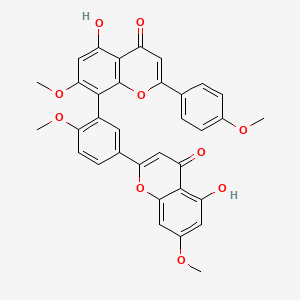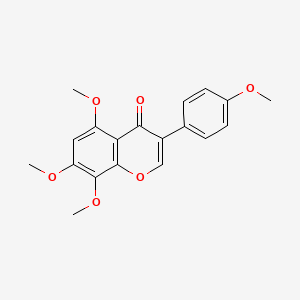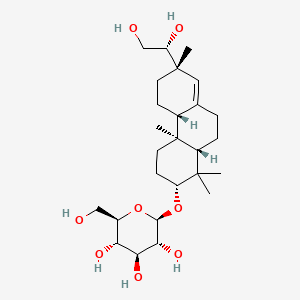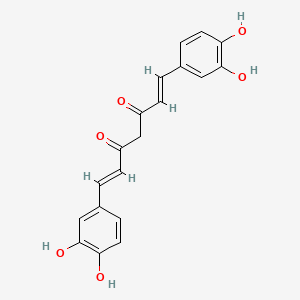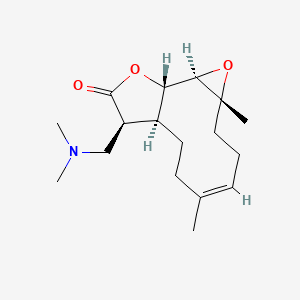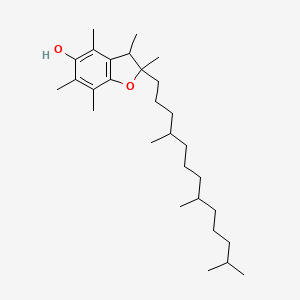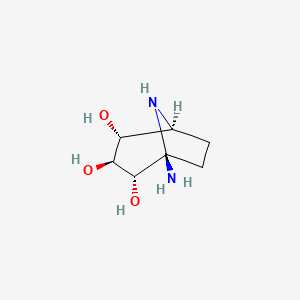
Calystegine N1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calystegine N1 is a polyhydroxylated nortropane alkaloid . It is a highly potent inhibitor and plays a pivotal role in the research of various ailments including cancer, viral infections, and neurodegenerative afflictions .
Molecular Structure Analysis
The molecular formula of Calystegine N1 is C7H14N2O3 . It has a molecular weight of 174.20 g/mol . The structure includes a total of 27 bonds, with 13 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 primary amine (aliphatic), 1 secondary amine (aliphatic), 3 hydroxyl groups, 3 secondary alcohols, and 1 Pyrrolidine .Physical And Chemical Properties Analysis
Calystegine N1 has a molecular weight of 174.20 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 0 . Its Exact Mass is 174.10044231 g/mol . Its Topological Polar Surface Area is 98.7 Ų . It has a Heavy Atom Count of 12 . Its Formal Charge is 0 . Its Complexity is 201 .Aplicaciones Científicas De Investigación
Glycosidase Inhibition and Allelopathic Activities
Calystegines, including Calystegine N1, are known for their glycosidase inhibitory properties. They have been studied for their potential in nutritional relationships and allelopathic activities in plants (Goldmann et al., 1996).
Role in Classical Tropane Alkaloid Pathway
Calystegines are believed to derive from the classical tropane alkaloid pathway, which is significant in certain plant species like Solanum tuberosum (Keiner et al., 2002).
Impact on Carbohydrate Metabolism
There's evidence that calystegines' accumulation in plants like potatoes can be influenced by genetic modifications in carbohydrate metabolism, suggesting a link between calystegines and plant carbohydrate pathways (Richter et al., 2007).
Inhibition of Human Intestinal α-Glucosidases
Calystegine N1, along with other calystegines, has been examined for its potential to inhibit enzymes like maltase and sucrase, which are important in human carbohydrate digestion. This suggests potential therapeutic applications, particularly in the context of diabetes (Jocković et al., 2013).
Biological Activities and Structural Analysis
Research has focused on understanding the structure-function relationships of calystegines, including their potential biological activities in various contexts (Dräger et al., 2004).
Potential in Therapeutics
Due to their glycosidase inhibitory properties, calystegines are considered for potential therapeutic applications in various diseases, including cancer and diabetes (Aguilar et al., 2008).
Direcciones Futuras
More data in relevant experimental models would be necessary to characterize the toxic profile of this group of substances . The application of Calystegine N1 could potentially improve the metabolic activity of human ASCs cells cultured in a hyperglycaemic milieu through essentially the reduction of oxidative and ER stress and inflammation .
Propiedades
IUPAC Name |
(1R,2S,3S,4R,5S)-1-amino-8-azabicyclo[3.2.1]octane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c8-7-2-1-3(9-7)4(10)5(11)6(7)12/h3-6,9-12H,1-2,8H2/t3-,4+,5-,6+,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZOEWOSIUJWIO-PJEQPVAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C(C(C(C1N2)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2([C@@H]([C@H]([C@@H]([C@H]1N2)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azabicyclo(3.2.1)octane-2,3,4-triol, 1-amino-, (1R,2S,3S,4R,5S)-rel- | |
CAS RN |
177794-03-5 |
Source


|
| Record name | Calystegine N1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177794035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

